molecular formula C17H12N2O6S2 B2411645 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate CAS No. 896304-66-8

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Cat. No. B2411645
CAS RN: 896304-66-8
M. Wt: 404.41
InChI Key: AWZULFJVRFLSEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The thiazole and pyran rings, along with the nitro group and benzoate ester, would all contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The thiazole ring might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group and the benzoate ester could affect its solubility, while the thiazole and pyran rings could influence its stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of various related heterocyclic compounds, demonstrating the compound's utility in generating diverse molecular structures. For instance, studies on the synthesis of thiadiazoline and pyrazoline derivatives reveal insights into inhibitory activities against nitric oxide synthase, showcasing the compound's potential in medicinal chemistry (Arias et al., 2018). Similarly, the preparation of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one through a one-pot reaction emphasizes the efficiency of using such compounds for complex transformations (Jilani, 2007).

Structural Analysis and Molecular Interactions

Studies on the crystal structures of related compounds have provided valuable information on hydrogen bonding patterns and molecular geometry, which are critical for understanding the chemical behavior and reactivity of these compounds. For example, the analysis of hydrogen-bonded chains in certain nitrobenzoate derivatives offers insights into the molecular organization and potential applications in designing materials with specific properties (Portilla et al., 2007).

Potential Applications in Material Science and Pharmacology

The research on these compounds extends to their potential applications in material science and pharmacology. Their diverse reactivity profiles make them suitable candidates for synthesizing novel materials and drugs. For instance, the study on the synthesis and antimicrobial activity of certain thiadiazolium derivatives underscores the potential of these compounds in developing new antimicrobial agents (Akbari et al., 2014).

properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-3-2-4-12(5-11)19(22)23/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZULFJVRFLSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

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